molecular formula C10H12FNO3 B13177836 Ethyl 2-amino-3-fluoro-6-methoxybenzoate

Ethyl 2-amino-3-fluoro-6-methoxybenzoate

Katalognummer: B13177836
Molekulargewicht: 213.21 g/mol
InChI-Schlüssel: YSYBZIFNSZDKNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-3-fluoro-6-methoxybenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-fluoro-6-methoxybenzoate typically involves the esterification of 2-amino-3-fluoro-6-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-3-fluoro-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 2-nitro-3-fluoro-6-methoxybenzoate.

    Reduction: Formation of ethyl 2-amino-3-fluoro-6-methoxybenzyl alcohol.

    Substitution: Formation of ethyl 2-amino-3-hydroxy-6-methoxybenzoate or ethyl 2-amino-3-amino-6-methoxybenzoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-3-fluoro-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-3-fluoro-6-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluoro group can enhance the compound’s binding affinity through hydrophobic interactions. The methoxy group can also contribute to the compound’s overall stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-3-fluoro-6-methoxybenzoate can be compared with other similar compounds such as:

    Ethyl 2-amino-3-chloro-6-methoxybenzoate: Contains a chloro group instead of a fluoro group, which can affect its reactivity and binding properties.

    Ethyl 2-amino-3-fluoro-6-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and stability.

    Ethyl 2-amino-3-fluoro-6-methylbenzoate: Contains a methyl group instead of a methoxy group, which can alter its hydrophobicity and overall chemical behavior.

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties that can be exploited in various research and industrial applications.

Eigenschaften

Molekularformel

C10H12FNO3

Molekulargewicht

213.21 g/mol

IUPAC-Name

ethyl 2-amino-3-fluoro-6-methoxybenzoate

InChI

InChI=1S/C10H12FNO3/c1-3-15-10(13)8-7(14-2)5-4-6(11)9(8)12/h4-5H,3,12H2,1-2H3

InChI-Schlüssel

YSYBZIFNSZDKNG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=CC(=C1N)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.